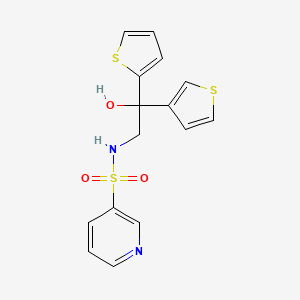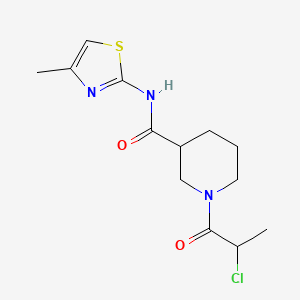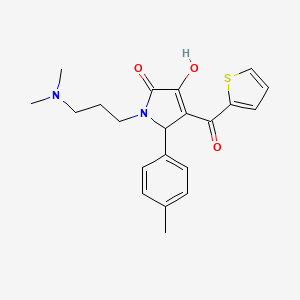![molecular formula C29H29N5O3 B2493898 1-(5-(furan-2-yl)-1'-phényl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-morpholinoéthanone CAS No. 1020051-90-4](/img/structure/B2493898.png)
1-(5-(furan-2-yl)-1'-phényl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-morpholinoéthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone is a complex organic compound that features a unique structure combining furan, pyrazole, and morpholine moieties
Applications De Recherche Scientifique
1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
Furans
This compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furans are a key structural component in a wide range of natural products and pharmaceuticals . They can participate in a variety of chemical reactions, making them versatile intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone typically involves multi-step organic reactions. One common approach is the Paal-Knorr synthesis, which is used to form the furan ring . This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. The final step involves the coupling of the furan and pyrazole rings with the morpholine moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-yl derivatives: Compounds with similar furan structures.
Pyrazole derivatives: Compounds with similar pyrazole rings.
Morpholine derivatives: Compounds with similar morpholine moieties.
Uniqueness
1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone is unique due to its combination of furan, pyrazole, and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-21-9-11-22(12-10-21)29-24(19-33(31-29)23-6-3-2-4-7-23)26-18-25(27-8-5-15-37-27)30-34(26)28(35)20-32-13-16-36-17-14-32/h2-12,15,19,26H,13-14,16-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBMXXFBTUOLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CN4CCOCC4)C5=CC=CO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)
![3-chloro-2-{[5-(4-fluorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)


![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)
![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)
![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)
![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)
![N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2493833.png)
![3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2493834.png)

